

Application Notes and Protocols for the

Synthesis of N-(mesitylmethyl)-N-phenylamine

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Compound of Interest

Compound Name: N-(mesitylmethyl)-N-phenylamine

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Abstract

This document provides a detailed experimental protocol for the synthesis of **N**- (mesitylmethyl)-N-phenylamine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a reductive amination reaction between mesitaldehyde (2,4,6-trimethylbenzaldehyde) and aniline, followed by reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the target compound. This protocol includes a step-by-step experimental procedure, a summary of required reagents and their quantities, and expected characterization data.

Introduction

N-arylmethyl-N-phenylamines are an important class of compounds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals and functional materials. The mesityl group, with its steric bulk and electron-donating properties, can impart unique characteristics to molecules. The synthesis of **N-(mesitylmethyl)-N-phenylamine** is therefore of interest for creating novel molecular scaffolds. Reductive amination is a widely used and reliable method for the formation of C-N bonds and is particularly suitable for the synthesis of secondary and tertiary amines from aldehydes or ketones.[1][2][3] This protocol details the synthesis via the formation of an intermediate Schiff base from mesitaldehyde and aniline, which is subsequently reduced in situ with sodium borohydride.





Experimental Protocol: Reductive Amination

This protocol describes the synthesis of **N-(mesitylmethyl)-N-phenylamine** from mesitaldehyde and aniline.

Materials and Reagents:



Reagent/Materi al	Formula	Molar Mass (g/mol)	Amount	Moles (mmol)
Mesitaldehyde	C10H12O	148.20	1.48 g	10.0
Aniline	C ₆ H ₇ N	93.13	0.93 g	10.0
Sodium Borohydride	NaBH₄	37.83	0.57 g	15.0
Methanol	СН₃ОН	32.04	50 mL	-
Dichloromethane	CH ₂ Cl ₂	84.93	100 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-
Saturated Sodium Bicarbonate Solution	NaHCO₃(aq)	-	50 mL	-
Brine (Saturated NaCl solution)	NaCl(aq)	-	50 mL	-
Silica Gel (for column chromatography)	SiO ₂	-	As needed	-
Hexane (for column chromatography)	C6H14	-	As needed	-
Ethyl Acetate (for column chromatography)	C4H8O2	-	As needed	-

Procedure:

• Imine Formation:



- To a 250 mL round-bottom flask equipped with a magnetic stirrer, add mesitaldehyde (1.48 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol).
- Add 50 mL of methanol to the flask.
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Reduction:

- After 1 hour, cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the mixture in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

Work-up:

- Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by flash column chromatography on silica gel.[4][5]



- Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
- Collect the fractions containing the desired product (monitor by TLC).
- Combine the pure fractions and remove the solvent under reduced pressure to yield N-(mesitylmethyl)-N-phenylamine as a solid or oil.

Expected Results:

The final product, **N-(mesitylmethyl)-N-phenylamine**, is expected to be a white to pale yellow solid or a viscous oil. The yield will vary depending on the reaction conditions and purification efficiency.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

- ¹H NMR (CDCl₃): Expected signals would include aromatic protons from both the mesityl and phenyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. The methyl groups on the mesityl ring should appear as singlets.
- ¹³C NMR (CDCl₃): Aromatic carbons, the benzylic carbon, and the methyl carbons of the mesityl group should be observable at their characteristic chemical shifts.
- FT-IR (KBr or neat): Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) should be present.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of N-(mesitylmethyl)-N-phenylamine (C₁₆H₁₉N, M.W. = 225.33 g/mol) should be observed.

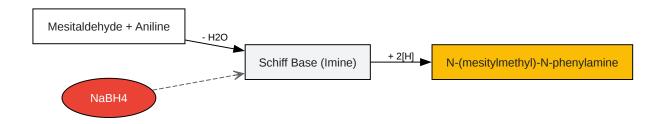
Workflow and Signaling Pathway Diagrams





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Caption: Experimental workflow for the synthesis of **N-(mesitylmethyl)-N-phenylamine**.



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Caption: Signaling pathway of the reductive amination reaction.

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